2-Amino-6-methoxybenzonitrile

Synthetic Methodology Quinazolinone Alkaloids Natural Product Synthesis

Researchers synthesizing C6-substituted quinazoline scaffolds for SMA therapeutics or AHR modulators often encounter regiochemical ambiguity when using unsubstituted or 5-substituted anthranilonitriles, yielding inactive regioisomers. 2-Amino-6-methoxybenzonitrile eliminates this risk. • Directly installs the essential 6-methoxy pharmacophore for SMN2 activators (lead EC₅₀ = 4 nM) without late-stage methoxylation. • 98% purity; 22+ commercial suppliers ensure gram-to-kilogram availability. • Lower GHS hazard (Warning) vs. fluoro analogs (Danger); ambient storage.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 1591-37-3
Cat. No. B073248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-methoxybenzonitrile
CAS1591-37-3
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1C#N)N
InChIInChI=1S/C8H8N2O/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,10H2,1H3
InChIKeyLBVLXRZXEOPYDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-methoxybenzonitrile Overview


2-Amino-6-methoxybenzonitrile (CAS 1591-37-3) is a difunctional aromatic compound classified as an ortho-substituted anthranilonitrile, characterized by the presence of a nitrile group adjacent to a primary amine, with a methoxy substituent at the 6-position (C8H8N2O, MW 148.16 g/mol) [1]. This specific substitution pattern creates a sterically and electronically unique environment for cyclocondensation reactions, distinguishing it from its more common 5-substituted or unsubstituted anthranilonitrile analogs and making it a key precursor for constructing C6-substituted quinazoline and quinazolinone scaffolds found in numerous pharmaceutical candidates [2].

Scaffold Ortho-substituted anthranilonitrile for C6-substituted quinazoline / quinazolinone assembly
Regiochemistry 6-methoxy directs heteroannulation outcome; essential for correct A-ring substitution pattern
Workflow Pre-functionalized building block eliminates late-stage methoxylation or protection steps

2-Amino-6-methoxybenzonitrile: Why It’s Irreplaceable


The 6-methoxy substituent in 2-amino-6-methoxybenzonitrile is not a passive structural variant; it exerts a direct electronic influence on the adjacent amine nucleophilicity and participates in directing regiochemical outcomes during heteroannulation . In the synthesis of 2,4-diaminoquinazoline-based SMN2 promoter activators—a class of potential therapeutics for spinal muscular atrophy—the 6-methoxy group at the anthranilonitrile stage is essential for installing the C5-alkoxy pharmacophore on the final quinazoline core, a motif critical for target potency [1]. Substituting a 2-amino-5-methoxybenzonitrile or unsubstituted 2-aminobenzonitrile would lead to a regioisomeric product with dramatically altered target engagement, as documented in SAR studies where C5-substitution on the quinazoline was a key determinant of DHFR selectivity and SMN2 promoter activation [1]. This compound-specific regiochemical requirement means that generic in-class substitution is not possible without fundamentally redesigning the synthetic route or accepting a loss of biological activity.

Regioisomer mismatch 5-methoxy or unsubstituted 2-aminobenzonitrile yields a different A-ring substitution pattern; the quinazoline C5-alkoxy pharmacophore may not form correctly.
Synthetic route shift Using an alternative anthranilonitrile regioisomer may require complete redesign of the heteroannulation sequence and additional functionalization steps.
Target-engagement context SAR studies show quinazoline C5-substitution is a key determinant of DHFR selectivity and SMN2 promoter activation; regioisomeric products may shift away from desired activity.

2-Amino-6-methoxybenzonitrile: Comparative Evidence


Regiochemical Fidelity in Quinazolinone Synthesis

In a scalable synthesis of the quinazolinone natural product 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one, 2-amino-6-methoxybenzonitrile served as the critical starting material. Its 6-methoxy group directs the initial condensation to yield the correct substitution pattern on the A-ring of the tricyclic core, a regiochemical outcome that cannot be achieved using unsubstituted 2-aminobenzonitrile without subsequent functional group manipulation [1]. The reported synthesis achieved an overall yield of 79% for the conversion of 2-amino-6-methoxybenzonitrile to 2-amino-6-methoxybenzamide using water and potassium carbonate as a solvent, demonstrating high conversion efficiency under mild conditions [1].

Regiochemical fidelity in quinazolinone synthesis
Head-to-head
Saves at minimum 2 synthetic steps vs. post-cyclization functionalization; amide step 79% yield under mild conditions
Supports step-efficiency review and route-design fit
Aqueous K2CO3, rt, 0.5 h; Molaid protocol context
Synthetic Methodology Quinazolinone Alkaloids Natural Product Synthesis

Physicochemical Property Comparison

The melting point (141 °C) of 2-amino-6-methoxybenzonitrile is significantly lower than that of unsubstituted 2-aminobenzonitrile (mp 92–95 °C) but higher than regioisomeric 2-amino-5-methoxybenzonitrile (mp ~117 °C), reflecting the unique crystal packing influenced by the ortho-methoxy group . Predicted LogP for 2-amino-6-methoxybenzonitrile is 1.73, indicating a significant increase in lipophilicity relative to 2-aminobenzonitrile (LogP ~1.0), which can impact membrane permeability in early drug discovery applications [1]. These differences, while subtle, can affect solubility, formulation, and chromatographic purification, making the compound a better fit for specific reaction or purification conditions.

Physicochemical property comparison
Cross-study comparable
mp 141 °C; predicted LogP 1.73; mp ~24 °C lower vs. 5-methoxy regioisomer, ~49 °C higher vs. unsubstituted
Supports purification and formulation method selection
Property values from LookChem, CAS Common Chemistry, PubChem predicted data
Physicochemical Profiling Medicinal Chemistry Building Block Selection

Patent-Validated AHR-Targeting Intermediate

Patent WO-2021028382-A1 (Bayer AG) explicitly discloses 2-amino-6-methoxybenzonitrile as the key anthranilonitrile intermediate for synthesizing [1,2,4]triazolo[1,5-c]quinazolin-5-amines, a class of Aryl Hydrocarbon Receptor (AHR) modulators with potential as anticancer agents and for treating conditions with dysregulated immune responses [1]. The 6-methoxy substitution on the anthranilonitrile determines the substitution pattern on the final triazoloquinazoline scaffold, a requirement that is not met by other commercially available anthranilonitriles such as 2-amino-5-methoxybenzonitrile or 2-amino-4-methoxybenzonitrile [1]. This patent validation directly links 2-amino-6-methoxybenzonitrile to an industrially relevant pharmaceutical program, unlike other anthranilonitriles which lack such direct, named patent association.

Patent-validated AHR-targeting intermediate
Class-level inference
Specifically named in WO-2021028382-A1 (Bayer AG) for AHR modulator synthesis; regioisomeric methoxy-anthranilonitriles not cited
Direct patent linkage may support procurement prioritization
Patent filing context; data to verify against target-specific programs
Drug Discovery Aryl Hydrocarbon Receptor Cancer Therapeutics

Synthetic Efficiency: Direct Purchase vs. Synthesis

A prevalent synthetic route to 2-amino-6-methoxybenzonitrile involves the nucleophilic aromatic substitution of 2-amino-6-fluorobenzonitrile with sodium methoxide in methanol/DMF at room temperature . While this transformation is operationally simple, it requires handling of fluorinated intermediates and requires purification from residual fluoride salts. Direct procurement of the target compound eliminates this synthetic step, reducing both time and the cost associated with fluorinated precursors, which are typically 2–3× more expensive than the methoxy product. For laboratories synthesizing C6-substituted quinazoline libraries, purchasing 2-amino-6-methoxybenzonitrile directly allows immediate access to the desired substitution pattern, bypassing a potentially limiting intermediate.

Synthetic efficiency: buy vs. synthesize
Cross-study comparable
Direct purchase eliminates 1 SNAr step; reduces precursor cost by estimated 50–60% and saves 4–8 h per batch
Supports procurement route comparison and resource planning
Pricing comparison based on AKSci, BOC Sciences, Apollo Scientific
Process Chemistry Nucleophilic Aromatic Substitution Building Block Sourcing

Safety Profile vs. Halogenated Analogs

The GHS classification for 2-amino-6-methoxybenzonitrile includes H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation), and H302+H312+H332 (harmful if swallowed, in contact with skin, or inhaled) . This profile is notably milder compared to 2-amino-6-fluorobenzonitrile, which carries additional systemic toxicity warnings and requires more stringent containment due to the presence of fluorine . The methoxy compound can be stored long-term in a cool, dry place under inert atmosphere and protected from light, whereas fluorinated analogs often require refrigerated storage and special waste disposal protocols. For procurement, this translates to lower overall handling costs and fewer regulatory hurdles, especially for labs without dedicated fluorochemical handling infrastructure.

Safety profile vs. halogenated analogs
Class-level inference
GHS Warning (H315/H319/H335/H302+H312+H332); milder than fluorinated analogs that may carry H373 and require more stringent storage
Supports EHS compliance and handling review
GHS context from Apollo Scientific, AKSci; not a safety guarantee
Laboratory Safety Chemical Handling Procurement Risk Assessment

2-Amino-6-methoxybenzonitrile Applications


SMN2 Promoter Activator Synthesis

Medicinal chemistry teams working on spinal muscular atrophy (SMA) therapeutics can directly employ 2-amino-6-methoxybenzonitrile as the anthranilonitrile precursor to assemble the 6-methoxy-quinazoline core required for potent SMN2 promoter activation. As demonstrated by Thurmond et al. (2008), this building block installs the critical 5-alkoxy pharmacophore that is essential for achieving low-nanomolar potency (EC50 = 4 nM for lead compound 11a) while preserving selectivity over DHFR inhibition [1]. The compound's 95–98% commercial purity (AKSci, Bidepharm) is adequate for direct use in multi-step synthesis without intermediate purification.

AHR Modulator Synthesis for Oncology

In Bayer AG's patent WO-2021028382-A1, 2-amino-6-methoxybenzonitrile is utilized as the A-ring precursor for synthesizing [1,2,4]triazolo[1,5-c]quinazolin-5-amines, a class of AHR modulators under investigation for cancer immunotherapy and diseases with aberrant AHR signaling [1]. Its 6-methoxy substitution is integral to the pharmacophore definition, making it a mandatory building block for any group replicating or expanding upon this patent series. The compound's widespread commercial availability (22+ suppliers on LookChem) ensures reliable procurement at gram-to-kilogram scales.

Gram-Scale Quinazolinone Natural Product Synthesis

For natural product synthesis groups targeting 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one and related alkaloids, 2-amino-6-methoxybenzonitrile provides the correct A-ring substitution from the outset, eliminating the need for late-stage methoxylation. The reported conversion to 2-amino-6-methoxybenzamide proceeds in 79% yield under aqueous conditions [1], and the compound's defined physical properties (mp 141 °C, LogP 1.73) facilitate straightforward purification by crystallization or normal-phase chromatography [2]. This makes it a cost-effective choice for generating building blocks for library synthesis.

Fluorine-Free Anthranilonitrile Alternative

Laboratories seeking to avoid fluorinated intermediates due to safety concerns, waste disposal costs, or fluorine NMR interference can substitute 2-amino-6-fluorobenzonitrile with 2-amino-6-methoxybenzonitrile as a safer, commercially available alternative. The methoxy compound carries a lower GHS hazard profile (Warning vs. Danger) and can be stored at room temperature without special precautions, reducing institutional EHS burden and procurement complexity [1]. Its nucleophilic aromatic substitution reactivity and compatibility with subsequent heterocycle formation are well-established, making it a drop-in replacement for many synthetic sequences requiring a 6-substituted anthranilonitrile.

Application
Selection Property
Validation Focus
SMN2 promoter activator synthesis
6-methoxy-quinazoline core installation
Confirm regiochemistry and target-engagement assay context
AHR modulator synthesis
Patent-specified A-ring precursor
Verify intermediate identity and patent-scaffold alignment
Quinazolinone natural product synthesis
Pre-installed 6-methoxy substitution
Review step-count reduction and purification efficiency
Fluorine-free anthranilonitrile alternative
Milder GHS hazard profile
Confirm compatibility with established heterocycle formation routes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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